molecular formula C25H21N7O4 B3921588 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE

Cat. No.: B3921588
M. Wt: 483.5 g/mol
InChI Key: WVOGLDFEHZMYKC-RVDMUPIBSA-N
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Description

The compound “(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE” is a complex organic molecule that features a benzodiazole ring and a purine derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole ring and the attachment of the purine derivative. Typical synthetic routes may involve:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced to the benzodiazole core.

Industrial Production Methods

Industrial production methods would focus on optimizing the yield and purity of the compound. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.

Biology

In biological research, the compound might be studied for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism of action would depend on the compound’s interaction with molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing its normal function. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Purine Derivatives: Compounds with similar purine structures.

Uniqueness

The uniqueness of the compound lies in its specific combination of a benzodiazole ring and a purine derivative, which might confer unique biological activities or material properties not found in other compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O4/c1-30-20-22(31(2)25(34)32(3)23(20)33)29-24(30)36-18-10-9-14(12-19(18)35-4)11-15(13-26)21-27-16-7-5-6-8-17(16)28-21/h5-12H,1-4H3,(H,27,28)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOGLDFEHZMYKC-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE
Reactant of Route 6
Reactant of Route 6
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{3-METHOXY-4-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)OXY]PHENYL}PROP-2-ENENITRILE

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